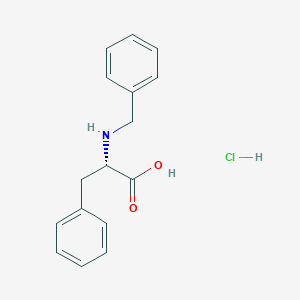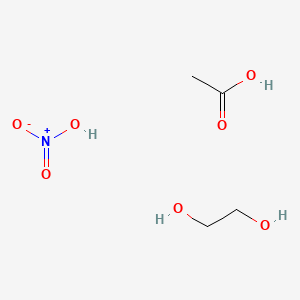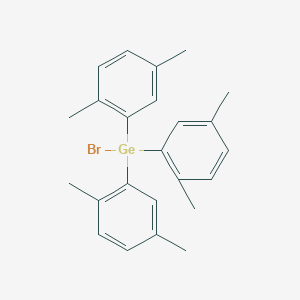
Bromotris(2,5-dimethylphenyl)germane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bromotris(2,5-dimethylphenyl)germane is an organogermanium compound characterized by the presence of bromine and three 2,5-dimethylphenyl groups attached to a germanium atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Bromotris(2,5-dimethylphenyl)germane typically involves the reaction of germanium tetrachloride with 2,5-dimethylphenylmagnesium bromide in an ether solvent. The reaction proceeds through the formation of an intermediate, which is then treated with bromine to yield the final product. The reaction conditions often require low temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions: Bromotris(2,5-dimethylphenyl)germane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium dioxide and other oxidation products.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming tris(2,5-dimethylphenyl)germane.
Substitution: The bromine atom can be substituted with other nucleophiles, such as alkyl or aryl groups, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are employed for substitution reactions.
Major Products:
Oxidation: Germanium dioxide and substituted phenyl derivatives.
Reduction: Tris(2,5-dimethylphenyl)germane.
Substitution: Various substituted germanium compounds depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Bromotris(2,5-dimethylphenyl)germane has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other organogermanium compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of Bromotris(2,5-dimethylphenyl)germane involves its interaction with various molecular targets. The bromine atom and the germanium center play crucial roles in its reactivity. The compound can form covalent bonds with nucleophiles, leading to the formation of new compounds. The pathways involved in its reactions depend on the specific conditions and reagents used.
Vergleich Mit ähnlichen Verbindungen
Tris(2,5-dimethylphenyl)germane: Lacks the bromine atom, making it less reactive in certain substitution reactions.
Bromotris(2,4,6-trimethylphenyl)germane: Similar structure but with different methyl group positions, affecting its reactivity and applications.
Uniqueness: Bromotris(2,5-dimethylphenyl)germane is unique due to the specific positioning of the methyl groups on the phenyl rings, which influences its chemical behavior and potential applications. Its ability to undergo various chemical reactions and form diverse products makes it a valuable compound in research and industrial applications.
Eigenschaften
CAS-Nummer |
65924-56-3 |
|---|---|
Molekularformel |
C24H27BrGe |
Molekulargewicht |
468.0 g/mol |
IUPAC-Name |
bromo-tris(2,5-dimethylphenyl)germane |
InChI |
InChI=1S/C24H27BrGe/c1-16-7-10-19(4)22(13-16)26(25,23-14-17(2)8-11-20(23)5)24-15-18(3)9-12-21(24)6/h7-15H,1-6H3 |
InChI-Schlüssel |
CLCACBLFFWQDKJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)C)[Ge](C2=C(C=CC(=C2)C)C)(C3=C(C=CC(=C3)C)C)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(4-Fluorophenyl)ethenyl]formamide](/img/structure/B14469955.png)
![2,2-Dichloro-1-(1-oxa-5-azaspiro[5.6]dodecan-5-yl)ethan-1-one](/img/structure/B14469962.png)
![2,7-Naphthalenedisulfonic acid, 5-[[2,4-dihydroxy-5-[[4-(6-methyl-4-sulfo-2-benzothiazolyl)phenyl]azo]phenyl]azo]-4-hydroxy-3-[(4-nitrophenyl)azo]-](/img/structure/B14469980.png)
![7,8-Diazabicyclo[4.2.2]deca-2,4,7-triene, 7-oxide](/img/structure/B14469981.png)
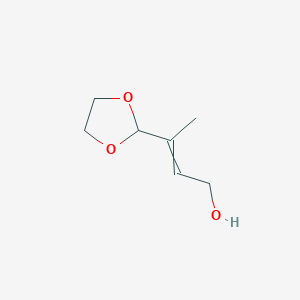
![5-[4-(Nonyloxy)phenyl]-2-(4-nonylphenyl)pyrimidine](/img/structure/B14469990.png)
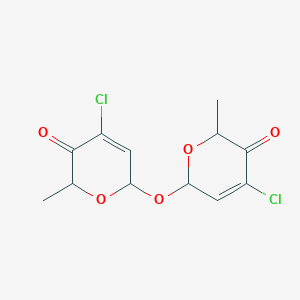
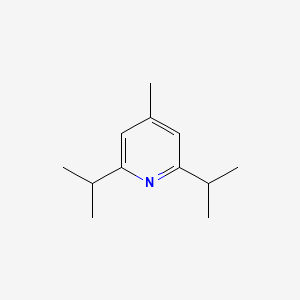
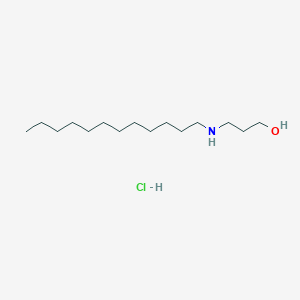
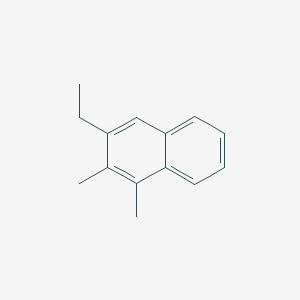
![Propanenitrile, 3-[[2-(2-furanylmethyl)cyclopentyl]amino]-](/img/structure/B14470013.png)

